2-Hydroxy Imipramine beta-D-Glucuronide

描述

属性

CAS 编号 |

54190-76-0 |

|---|---|

分子式 |

C25H32N2O7 |

分子量 |

472.5 g/mol |

IUPAC 名称 |

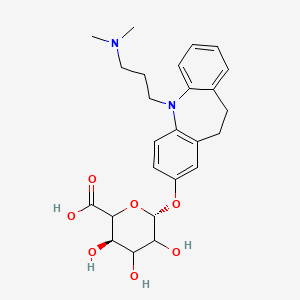

(2S,3S,4S,5R,6S)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1 |

InChI 键 |

CBEJFHYWZSCYSD-LYVDORBWSA-N |

SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |

手性 SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

规范 SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |

同义词 |

5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid; 2-Hydroxyimipramine Glucuronide; |

产品来源 |

United States |

Foundational & Exploratory

2-Hydroxy Imipramine beta-D-Glucuronide structure and synthesis

Technical Whitepaper: Structural Characterization and Synthetic Strategies for 2-Hydroxy Imipramine

Executive Summary & Clinical Significance

2-Hydroxy Imipramine

This metabolite represents a major clearance pathway. Its quantification is essential for:

-

Therapeutic Drug Monitoring (TDM): Distinguishing between rapid and poor CYP2D6 metabolizers.

-

Toxicology: Accumulation of hydroxy-metabolites is associated with cardiotoxicity; their conjugation and clearance are vital for safety.

-

Forensic Analysis: As a stable, polar conjugate, it serves as a urinary marker for retrospective imipramine intake analysis.

Structural Elucidation

Unlike the quaternary ammonium glucuronide formed directly on the imipramine nitrogen, 2-OH-IMP-Gluc is an ether (phenolic) glucuronide .

Chemical Identity

-

IUPAC Name: (2S,3S,4S,5R,6S)-6-[[5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

-

Molecular Formula:

-

Molecular Weight: 472.53 g/mol

-

Key Structural Feature: The

-glycosidic bond connects the C1 of the glucuronic acid to the phenolic oxygen at position 2 of the dibenzazepine ring.

Physicochemical Properties Table

| Property | Value / Characteristic |

| Monoisotopic Mass | 472.2209 Da |

| Solubility | High (Water, Methanol); Low (Ethyl Acetate, Hexane) |

| pKa (Amine) | ~9.5 (Tertiary amine remains basic) |

| pKa (Carboxyl) | ~3.2 (Glucuronic acid moiety) |

| Stability | Susceptible to |

| Stereochemistry |

Biogenic Synthesis (Metabolic Pathway)

The formation of 2-OH-IMP-Gluc is a sequential two-step process involving Phase I oxidation and Phase II conjugation.

Figure 1: Metabolic pathway of Imipramine showing the specific formation of the 2-Hydroxy O-glucuronide versus the direct N-glucuronide.

Laboratory Synthesis Strategies

To obtain high-purity reference standards, two primary methods are employed. Method A (Chemical) is preferred for gram-scale production, while Method B (Enzymatic) is used for metabolite identification and generating biological reference markers.

Method A: Chemical Synthesis (Koenigs-Knorr Adaptation)

Rationale: Direct glucuronidation of the phenol requires protection of the glucuronyl donor but relies on the nucleophilicity of the phenoxide ion.

Protocol:

-

Starting Material: 2-Hydroxyimipramine (Synthesized via demethylation of 2-methoxyimipramine or purchased).

-

Glucuronyl Donor: Methyl 2,3,4-tri-O-acetyl-1-bromo-

-D-glucopyranuronate. -

Coupling Reaction:

-

Dissolve 2-Hydroxyimipramine (1 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

-

Add the Glucuronyl Donor (1.2 eq).

-

Catalyst: Add freshly prepared Silver Oxide (

) or Cadmium Carbonate ( -

Conditions: Stir in the dark under Argon for 24-48 hours at room temperature.

-

-

Deprotection (Global Hydrolysis):

-

Filter the catalyst and evaporate solvent.

-

Dissolve residue in MeOH:H2O (1:1).

-

Add LiOH (2.5 eq) at

to hydrolyze the methyl ester and acetyl groups simultaneously. -

Critical Step: Monitor pH carefully; avoid pH > 12 to prevent degradation of the tricyclic ring.

-

-

Purification:

-

Neutralize with Amberlite IR-120 (

form). -

Purify via Preparative HPLC (C18 column, Gradient: 5-50% ACN in 0.1% Formic Acid).

-

Method B: Enzymatic Biosynthesis (Microsomal Incubation)

Rationale: Produces the exact biological stereoisomer without protecting group chemistry.

Protocol:

-

Incubation Mix:

-

Phosphate Buffer (100 mM, pH 7.4).

- (5 mM) – Essential cofactor for UGTs.

-

Alamethicin (25

g/mL) – Pore-forming peptide to access luminal UGTs. -

Enzyme Source: Human Liver Microsomes (HLM) (1 mg protein/mL) or Recombinant UGT1A4.

-

Substrate: 2-Hydroxyimipramine (50-100

M).

-

-

Initiation: Add UDP-Glucuronic Acid (UDPGA, 2-5 mM).

-

Reaction: Incubate at

for 60-120 minutes with gentle shaking. -

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

-

Isolation: Centrifuge (10,000 x g, 10 min) and collect supernatant for LC-MS/MS analysis.

Analytical Validation (Self-Validating Systems)

Trustworthiness in synthesis is established via orthogonal analytical confirmation.

Mass Spectrometry (LC-MS/MS)

The fragmentation pattern must confirm the loss of the glucuronic acid moiety (176 Da).

-

Ionization: ESI Positive Mode (

). -

Parent Ion: m/z 473.

-

Primary Fragment (Quantifier): m/z 297 (Aglycone, 2-Hydroxyimipramine).

-

Mechanism:[1] Neutral loss of dehydroglucuronic acid (-176 Da).

-

-

Secondary Fragment (Qualifier): m/z 58 (Dimethylaminopropyl side chain cleavage).

Nuclear Magnetic Resonance (NMR)

NMR confirms the

-

Solvent:

or -

Diagnostic Signal (Anomeric Proton):

-

Chemical Shift:

4.8 – 5.1 ppm. -

Coupling Constant:

Hz. -

Interpretation: A large coupling constant (>7 Hz) confirms the diaxial relationship of H1 and H2, proving the

-configuration . An

-

Enzymatic Hydrolysis Check

-

Test: Treat a synthesized aliquot with

-glucuronidase (from E. coli or Helix pomatia). -

Result: Complete conversion back to 2-Hydroxyimipramine (m/z 297) confirms the presence of a glucuronide conjugate.

Workflow Visualization

Figure 2: Step-by-step workflow for the chemical synthesis and validation of 2-Hydroxy Imipramine Glucuronide.

References

-

Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 427, 287-294. Link

-

Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine.[2] Drug Metabolism and Disposition, 38(4), 586-593. Link

-

Nakajima, M., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms.[2] Drug Metabolism and Disposition, 30(6), 636-642. Link

- Strolin Benedetti, M., et al. (1999). Stereoselective metabolism of tricyclic antidepressants. Chirality, 11(4), 317-339.

-

PubChem. (2025). 2-Hydroxyimipramine glucuronide (Compound Summary). National Library of Medicine. Link

Sources

- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the role of 2-Hydroxy Imipramine beta-D-Glucuronide in imipramine metabolism

Technical Guide: The Role of 2-Hydroxy Imipramine -D-Glucuronide in Imipramine Metabolism

Executive Summary

2-Hydroxy Imipramine

The formation of 2-OH-IMI-Glu is the rate-limiting step for the renal clearance of the hydroxy-metabolite pool. Consequently, this metabolite serves as a vital biomarker for:

-

Metabolic Termination: The cessation of serotonergic/noradrenergic reuptake inhibition.

-

Cardioprotection: The prevention of 2-hydroxyimipramine accumulation, which is associated with QTc prolongation and arrhythmias.

-

Renal Elimination: The primary mechanism by which the lipophilic tricyclic core is rendered water-soluble for urinary excretion.

Metabolic Pathway & Biochemistry[1][2][3][4]

The metabolism of imipramine follows a sequential Phase I (functionalization) and Phase II (conjugation) pathway. 2-OH-IMI-Glu is formed via the O-glucuronidation of the phenolic hydroxyl group introduced during Phase I.

The Cascade

-

Phase I (Hydroxylation): Imipramine is hydroxylated at the 2-position of the dibenzazepine ring. This reaction is stereoselective and catalyzed primarily by CYP2D6 , with minor contributions from CYP2C19 and CYP1A2.

-

Phase II (Conjugation): The hydroxyl group of 2-OH-IMI acts as the acceptor substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. The enzyme transfers glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate.

-

Product: 2-Hydroxy Imipramine

-D-Glucuronide.[1] -

Status:Inactive and Renally Clearable .

-

Pathway Visualization

The following diagram illustrates the metabolic flux from parent drug to the terminal glucuronide, highlighting the "Bioactivation" vs. "Detoxification" steps.

Figure 1: Metabolic pathway of Imipramine showing the critical conversion of the cardiotoxic 2-OH-IMI intermediate into the stable 2-OH-Imipramine Glucuronide.

Enzymology and Mechanism

The Role of CYP2D6 (The Supplier)

The formation of the glucuronide is entirely dependent on the upstream activity of CYP2D6 .

-

Genetic Impact: In CYP2D6 Poor Metabolizers (PMs), the formation of 2-OH-IMI is blocked. Consequently, 2-OH-IMI-Glu levels in urine will be negligible, and the parent drug is shunted toward N-demethylation (Desipramine) or N-glucuronidation.

-

Clinical Correlation: Low levels of 2-OH-IMI-Glu relative to parent drug in urine are a phenotypic marker of CYP2D6 deficiency.

The Role of UGTs (The Conjugators)

Unlike the N-glucuronidation of imipramine (catalyzed specifically by UGT1A4 and UGT2B10 ), the O-glucuronidation of the phenolic 2-hydroxy metabolite typically involves phenol-preferring UGT isoforms.

-

Primary Isoforms: While UGT1A4 is dominant for the tertiary amine, the phenolic O-glucuronidation is likely mediated by UGT1A9 , UGT1A6 , or UGT2B7 , which are abundant in the liver and specialized for planar phenols.

-

Reaction Type: Ether glucuronidation.

-

Stereochemistry: The reaction is stereoselective, favoring the formation of the

-D-glucuronide isomer.

Pharmacological & Toxicological Significance[9]

The conversion of 2-OH-IMI to its glucuronide is not merely an elimination step; it is a safety mechanism.

| Compound | Pharmacological Activity | Cardiotoxicity Risk | Elimination Route |

| Imipramine | High (SNRI) | Moderate (QRS widening) | Hepatic Metabolism |

| 2-OH-Imipramine | High (Blocks NE/5-HT uptake) | High (Arrhythmogenic) | Must be Glucuronidated |

| 2-OH-IMI-Glucuronide | None (Inactive) | Low (Safe) | Renal Excretion |

Key Insight: In patients with renal failure or UGT inhibition, the accumulation of the glucuronide is generally safe. However, if the glucuronidation step itself is inhibited (e.g., by severe liver disease), the precursor 2-OH-IMI accumulates. 2-OH-IMI has a higher affinity for cardiac sodium channels than the parent drug, making it a potent driver of arrhythmias. Therefore, the efficiency of this specific glucuronidation step is cardioprotective.

Analytical Methodologies

For drug development and therapeutic drug monitoring (TDM), quantifying 2-OH-IMI-Glu is essential to understand total clearance.

Sample Preparation

-

Direct Quantification (Recommended): Modern LC-MS/MS allows for the direct measurement of the intact glucuronide. This avoids the variability of enzymatic hydrolysis.

-

Hydrolysis Method (Legacy): Incubating plasma/urine with

-glucuronidase (from E. coli or Helix pomatia) releases the aglycone (2-OH-IMI).-

Calculation: Total 2-OH-IMI (post-hydrolysis) minus Free 2-OH-IMI (pre-hydrolysis) = 2-OH-IMI-Glu concentration.

-

LC-MS/MS Protocol (Direct Measurement)

Workflow Diagram:

Figure 2: Analytical workflow for the direct quantification of glucuronide metabolites using LC-MS/MS.

Mass Spectrometry Parameters:

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

Precursor Ion: [M+H]+ ~473.2 m/z (Calculated based on Imipramine MW 280 + O (16) + Glucuronic Acid (176)).

-

Product Ions:

-

Quantifier: m/z 297 (Loss of glucuronic acid moiety, [2-OH-IMI+H]+).

-

Qualifier: m/z 85 (Imipramine side chain fragment).

-

References

-

Imipramine Metabolism Pathways. PharmGKB. Available at: [Link]

-

Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology. Available at: [Link]

-

Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition. Available at: [Link]

-

Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants. Drug Metabolism and Disposition. Available at: [Link]

-

Imipramine and 2-hydroxyimipramine: comparative cardiotoxicity and pharmacokinetics in swine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

2-Hydroxy-imipramine glucuronide Structure and Data. PubChem. Available at: [Link]

Sources

- 1. Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Active metabolites of imipramine and desipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.pgkb.org [s3.pgkb.org]

2-Hydroxy Imipramine beta-D-Glucuronide chemical properties and stability

Technical Monograph: 2-Hydroxy Imipramine -D-Glucuronide

Chemical Properties, Stability Profile, and Analytical Characterization

Executive Summary

The metabolic clearance of Imipramine, a prototypical tricyclic antidepressant (TCA), hinges on a sequential two-step biotransformation: C-hydroxylation followed by glucuronidation. 2-Hydroxy Imipramine

For researchers and bioanalytical scientists, this compound presents a specific set of challenges. While chemically robust due to its ether (phenolic) linkage—contrasting sharply with labile acyl glucuronides—it is prone to in-source fragmentation during LC-MS/MS analysis, a phenomenon that can artificially inflate quantification of the aglycone. This guide provides a definitive reference on its physicochemical architecture, stability kinetics, and validated protocols for synthesis and analysis.

Chemical Constitution & Molecular Architecture

The molecule is formed via the conjugation of glucuronic acid to the phenolic hydroxyl group at the C2 position of the dibenzazepine ring.

| Property | Data |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[5-[3-(dimethylamino)propyl]-10,11-dihydrobenzo[b][1]benzazepin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| CAS Number | 54190-76-0 |

| Molecular Formula | C |

| Molecular Weight | 472.53 g/mol |

| Linkage Type | Ether Glucuronide (Phenolic) |

| Solubility | Highly soluble in water/methanol; insoluble in non-polar organic solvents (hexane, ether).[1] |

| pKa (Estimated) | ~3.0 (Glucuronic acid carboxyl); ~9.5 (Tertiary amine) |

| Stereochemistry |

Structural Significance

The ether linkage is the defining feature for stability. Unlike acyl glucuronides (formed from carboxylic acid drugs like diclofenac), which undergo intramolecular rearrangement and nucleophilic attack on proteins, the phenolic ether glucuronide of 2-hydroxyimipramine is chemically inert under physiological conditions. This lack of reactivity renders it non-toxic but requires enzymatic intervention for cleavage.

Metabolic Context & Biosynthesis

The generation of 2-OH-IMP-Gluc is a sequential process involving Phase I functionalization and Phase II conjugation.

-

Phase I (Hydroxylation): Imipramine is hydroxylated at the 2-position, primarily by CYP2D6 . This is the rate-limiting step and is subject to significant genetic polymorphism (Poor vs. Ultra-rapid Metabolizers).

-

Phase II (Glucuronidation): The resultant phenol is conjugated with UDP-glucuronic acid (UDPGA). While UGT1A4 is the primary driver for N-glucuronidation of the tertiary amine (forming quaternary ammonium glucuronides), the O-glucuronidation of the 2-hydroxy moiety is typically mediated by phenol-preferring isoforms such as UGT1A1, UGT1A6, or UGT1A9 , alongside UGT2B7.

Figure 1: Metabolic trajectory of Imipramine. The solid path indicates the primary formation route of the O-glucuronide.

Stability Profile & Degradation Kinetics

Understanding the stability of 2-OH-IMP-Gluc is critical for sample handling.

4.1 Chemical Stability (pH & Temperature)

-

Acidic/Neutral pH (pH 2–7): Highly stable. Unlike N-glucuronides, which can hydrolyze in weak acid, the ether bond resists spontaneous hydrolysis at room temperature.

-

Alkaline pH (pH > 10): Moderate stability. Prolonged exposure to high pH can lead to base-catalyzed hydrolysis or oxidation of the phenolic moiety if deconjugated.

-

Thermal: Stable at -20°C for >12 months. Stable at 37°C for 24 hours in sterile buffer.

4.2 Enzymatic Stability

-

-Glucuronidase Sensitivity: The compound is rapidly hydrolyzed by

-

Risk: Fecal contamination or non-sterile urine handling can lead to bacterial hydrolysis, artificially elevating 2-hydroxyimipramine levels.

4.3 Comparative Stability Matrix

| Glucuronide Class | Linkage | Chemical Reactivity | Hydrolysis Risk (Non-Enzymatic) |

| 2-OH-IMP-Gluc | Ether (Phenol) | Inert | Low (Stable pH 2-8) |

| Imipramine N-Gluc | N-Glycosidic | Low/Moderate | Moderate (Acid labile) |

| Acyl Glucuronides | Ester | High (Acyl Migration) | High (pH > 7) |

Analytical Methodologies (LC-MS/MS)[2][3][4]

The quantification of 2-OH-IMP-Gluc requires strict chromatographic separation from its aglycone due to the In-Source Fragmentation (ISF) phenomenon.

5.1 The ISF Artifact

In Electrospray Ionization (ESI), glucuronides often lose the glucuronic acid moiety (-176 Da) before entering the quadrupole.

-

Observation: The mass spectrometer detects the aglycone mass (

297) at the retention time of the glucuronide. -

Consequence: If the glucuronide and aglycone co-elute, the glucuronide signal will be misattributed to the aglycone, causing a gross overestimation of the active metabolite.

5.2 Recommended LC Conditions

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: A shallow gradient is required to resolve the polar glucuronide (elutes earlier) from the lipophilic aglycone.

5.3 Mass Transitions (ESI+)

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Note |

| 2-OH-IMP-Gluc | 473.2 | 297.2 | 20-25 | Loss of Glucuronide (-176) |

| 473.2 | 72.1 | 35 | Amine fragment | |

| 2-OH-Imipramine | 297.2 | 72.1 | 25 | Aglycone Quant |

Experimental Protocols

Protocol A: Biosynthetic Generation of Standard

Purpose: To generate authentic 2-OH-IMP-Gluc for retention time confirmation when commercial standards are unavailable.

-

Reaction Mix:

-

Phosphate Buffer (100 mM, pH 7.4).

-

MgCl

(5 mM). -

Alamethecin (50 µg/mL) – Pore-forming agent to access luminal UGTs.

-

Liver Microsomes (HLM) or Recombinant UGT1A9/1A4 (0.5 mg protein/mL).

-

Substrate: 2-Hydroxyimipramine (50 µM).

-

Co-factor: UDPGA (2-5 mM).

-

-

Incubation: Incubate at 37°C for 60–120 minutes.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

-

Clarification: Centrifuge at 10,000 x g for 10 min.

-

Validation: Analyze supernatant via LC-MS/MS. Look for the appearance of the

473 peak eluting before the parent.

Protocol B: Stability Assessment (Hydrolysis Check)

Purpose: To verify if a sample handling procedure preserves the glucuronide.

Figure 2: Differential hydrolysis workflow to quantify total vs. free aglycone.

-

Aliquot A (Free): Add buffer only. Process immediately.

-

Aliquot B (Total): Add

-glucuronidase (e.g., from H. pomatia). Incubate at 37°C for 2 hours. -

Calculation:

-

Concentration of Glucuronide = [Conc(B) - Conc(A)] x (MW

/ MW -

Note: Ensure the enzyme solution does not contain sulfatase activity if sulfate conjugates are also suspected, though glucuronidation is dominant for this metabolite.

-

References

-

Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine.[2][3] Drug Metabolism and Disposition. Link

-

Narasimhachari, N., et al. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry.[4] Link

-

Czerwinski, M. (2020).[1] Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.[1] XenoTech Scientific Review. Link

-

Levine, M. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry. Link

Sources

- 1. xenotech.com [xenotech.com]

- 2. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and significance of 2-Hydroxy Imipramine beta-D-Glucuronide

The following is an in-depth technical guide regarding the discovery, biosynthesis, clinical significance, and analytical quantification of 2-Hydroxy Imipramine beta-D-Glucuronide .

Mechanisms of Clearance, Clinical Toxicology, and Analytical Protocols[1]

Executive Summary

2-Hydroxy Imipramine beta-D-Glucuronide (2-OH-IMI-G) represents the terminal detoxification product of imipramine, a prototype tricyclic antidepressant (TCA).[1] While imipramine’s primary metabolism involves demethylation (to desipramine) and hydroxylation (to 2-hydroxyimipramine), the subsequent glucuronidation of the hydroxylated metabolite is the critical "escape hatch" for eliminating the cardiotoxic 2-hydroxyimipramine (2-OH-IMI) from the body.[1]

This guide details the biochemical pathway, the specific enzymatic machinery (UGT isoforms), and the clinical necessity of monitoring this conjugate. It further provides a validated framework for its direct quantification via LC-MS/MS, bypassing the error-prone enzymatic hydrolysis methods of the past.

Part 1: Chemical Identity and Biosynthesis

1.1 Structural Characterization

Unlike the parent drug imipramine, which is lipophilic and reabsorbed in the renal tubules, 2-OH-IMI-G is a highly polar, water-soluble conjugate designed for renal excretion.[1]

-

Aglycone: 2-Hydroxyimipramine (Active, Cardiotoxic).[1]

-

Conjugating Moiety: Glucuronic acid (derived from UDP-glucuronic acid).[1]

-

Linkage: Beta-glycosidic bond at the phenolic oxygen (O-glucuronide).[1]

-

Stereochemistry: While imipramine is achiral, the conjugation with beta-D-glucuronic acid introduces chirality, resulting in a specific diastereomer: (2S,3S,4S,5R,6S)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.[1]

1.2 The Metabolic Pathway

The clearance of imipramine is biphasic.[2] Phase I functionalization is followed by Phase II conjugation.[1]

-

Phase I (Bioactivation/Toxification): Imipramine is hydroxylated at the C2 position of the dihydrodibenzazepine ring, primarily by CYP2D6 . This yields 2-hydroxyimipramine (2-OH-IMI) .[1][3][4]

-

Note: 2-OH-IMI blocks sodium channels more potently than the parent drug, contributing to QRS prolongation and arrhythmias.[1]

-

-

Phase II (Detoxification): The hydroxyl group of 2-OH-IMI serves as the acceptor site for glucuronic acid.[1][5] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .[1][6][7]

-

Enzymology: While UGT1A4 and UGT2B10 are responsible for the N-glucuronidation of the parent amine, the O-glucuronidation of the phenolic 2-OH-IMI is typically driven by phenol-preferring isoforms, including UGT1A1, UGT1A3, and UGT1A9 .[1]

-

Figure 1: The metabolic fate of Imipramine.[1][8][9] The conversion of the toxic 2-OH-IMI to its glucuronide is the critical detoxification step.

Part 2: Clinical & Toxicological Significance

2.1 The "Glucuronide Shuttle" and Renal Clearance

The discovery of 2-OH-IMI-G shifted the understanding of TCA pharmacokinetics. Early studies focused solely on CYP2D6 phenotypes.[1] However, we now understand that glucuronidation capacity is equally vital.[1]

-

Accumulation Risk: In patients with renal failure or UGT polymorphisms (e.g., Gilbert's Syndrome affecting UGT1A1), the conversion or excretion of 2-OH-IMI-G is impaired.[1]

-

Deconjugation: This can lead to a "back-pressure" effect or futile cycling where the glucuronide is hydrolyzed back to the toxic aglycone by beta-glucuronidases in tissues or the gut.

2.2 Therapeutic Drug Monitoring (TDM) Implications

Standard TDM panels measure Imipramine + Desipramine.[1] They rarely measure the 2-hydroxy metabolites or their glucuronides.

-

Clinical Blind Spot: A patient may have normal Imipramine levels but toxic accumulation of 2-OH-IMI due to rapid CYP2D6 metabolism coupled with slow UGT conjugation.[1]

-

Recommendation: In cases of unexplained cardiotoxicity (widened QRS) despite "therapeutic" parent drug levels, quantification of the 2-hydroxy metabolites and their glucuronide ratio is indicated.

Part 3: Analytical Methodologies

3.1 The Shift to Direct Quantification

Historically, 2-OH-IMI-G was measured indirectly by treating urine/plasma with

-

Flaws of Hydrolysis: Incomplete hydrolysis, enzyme inhibition by matrix components, and thermal degradation of the aglycone.

-

Modern Standard: Direct LC-MS/MS quantification of the intact glucuronide.[10]

3.2 Experimental Protocol: Direct LC-MS/MS Quantification

Objective: Quantify 2-OH-IMI-G in human plasma without hydrolysis.

Reagents:

-

Standard: 2-Hydroxy Imipramine beta-D-Glucuronide (synthetic standard).[1]

-

Internal Standard: 2-Hydroxy Imipramine-d3-Glucuronide (or analog).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL plasma into a 1.5 mL tube.

-

Add 10 µL Internal Standard working solution.

-

Add 300 µL ice-cold Acetonitrile (to precipitate proteins).

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to autosampler vial.[1] Note: Evaporation and reconstitution may be required for lower LODs, but direct injection minimizes glucuronide thermal instability.

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient: 5% B to 90% B over 5 minutes. Glucuronides elute earlier than parent drugs due to high polarity.[1]

Mass Spectrometry Transitions (MRM): The glucuronide is detected in Positive Electrospray Ionization (ESI+) mode.[1] The primary fragmentation is the neutral loss of the glucuronic acid moiety (-176 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| 2-OH-IMI-Gluc | 473.2 [M+H]+ | 297.2 [Aglycone]+ | 72.1 [Amine fragment] | 25 |

| Imipramine | 281.2 [M+H]+ | 86.1 | 58.1 | 20 |

| 2-OH-Imipramine | 297.2 [M+H]+ | 72.1 | 224.1 | 22 |

Table 1: Recommended MRM transitions. The 473 -> 297 transition corresponds to the cleavage of the glycosidic bond, yielding the protonated aglycone.

Figure 2: Analytical workflow for the direct quantification of the glucuronide conjugate.

Part 4: Future Directions & Pharmacogenomics

The significance of 2-Hydroxy Imipramine beta-D-Glucuronide extends beyond simple elimination.[1] It serves as a biomarker for Phase II metabolic capacity .[1]

-

Genotyping: Future personalized medicine protocols for TCAs should consider UGT genotyping alongside CYP2D6.[1]

-

Drug-Drug Interactions: Inhibitors of UGTs (e.g., valproic acid) may increase the toxicity of imipramine by blocking this specific clearance pathway, a mechanism often overlooked in standard interaction checks.[1]

References

-

Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4. Acta Pharmacologica Sinica, 2006. Link

-

Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 2002.[1] Link

-

Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Journal of Clinical Psychopharmacology, 1991. Link

-

Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants. Drug Metabolism and Disposition, 2010. Link

-

Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques. Current Drug Metabolism, 2010.[1][11] Link

Sources

- 1. PubChemLite - 2-hydroxy-imipramine glucuronide (C25H32N2O7) [pubchemlite.lcsb.uni.lu]

- 2. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyimipramine | C19H24N2O | CID 108051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Can Drug Metabolism and Transporter Genetics Inform Psychotropic Prescribing? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxy Imipramine beta-D-Glucuronide as a biomarker of imipramine exposure

2-Hydroxy Imipramine -D-Glucuronide: A Precision Biomarker for Imipramine Exposure

Content Type: Technical Guide & Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The "Hidden" Metabolite

In the pharmacokinetic profiling of tricyclic antidepressants (TCAs), the parent compound (Imipramine) and its active metabolite (Desipramine) often monopolize the analytical spotlight. However, for researchers investigating CYP2D6 phenotypes , long-term adherence , or cardiotoxicity mechanisms , these markers are insufficient.

2-Hydroxy Imipramine

This guide details the mechanistic basis, clinical utility, and a validated LC-MS/MS workflow for the precise quantification of 2-OH-IMI-Gluc.

Mechanistic Basis: The CYP2D6-UGT Axis

To understand the utility of 2-OH-IMI-Gluc, one must map the causality of its formation. It is the product of a sequential Phase I and Phase II biotransformation.

The Metabolic Cascade

-

Phase I (Functionalization): Imipramine is hydroxylated at the 2-position of the dibenzazepine ring. This reaction is catalytically mediated by CYP2D6 .[1] This is the rate-limiting step for clearance in Extensive Metabolizers (EM).

-

Note: 2-Hydroxyimipramine is pharmacologically active and cardiotoxic.[2]

-

-

Phase II (Conjugation): The hydroxylated metabolite is rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), specifically phenol-preferring isoforms (likely UGT1A9, 1A6, or 2B7), forming the water-soluble O-glucuronide .

-

Crucial Distinction: Unlike the unstable N-glucuronides formed directly from the parent amine (via UGT1A4), this ether (O-) glucuronide is chemically stable, making it an ideal urinary biomarker.

-

Pathway Visualization

The following diagram illustrates the metabolic flow and the critical "Detoxification Shunt" that 2-OH-IMI-Gluc represents.

Figure 1: Metabolic pathway of Imipramine highlighting the CYP2D6-mediated formation of the 2-hydroxy intermediate and its subsequent detoxification to the stable glucuronide.

Biomarker Utility & Applications

CYP2D6 Phenotyping Probe

Because the formation of the 2-hydroxy precursor is strictly governed by CYP2D6, the urinary ratio of 2-OH-IMI-Gluc / Imipramine serves as a non-invasive phenotypic probe.

-

Poor Metabolizers (PM): Exhibit negligible levels of 2-OH-IMI-Gluc.

-

Ultrarapid Metabolizers (UM): Show disproportionately high concentrations of the glucuronide relative to the parent.

Cardiotoxicity Monitoring

2-Hydroxyimipramine is a potent blocker of cardiac sodium channels, contributing to QTc prolongation and arrhythmias.

-

The "Glucuronidation Gap": If Phase II conjugation (UGT activity) is inhibited or saturated, the cardiotoxic 2-OH-Imipramine accumulates. Measuring the ratio of 2-OH-IMI-Gluc to Free 2-OH-IMI assesses the efficiency of this detoxification step.

Validated Analytical Protocol (LC-MS/MS)

Direct quantification of the intact glucuronide is superior to enzymatic hydrolysis methods, which suffer from variable deconjugation efficiency and potential degradation of the aglycone.

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: Urine contains high salt and protein content that suppresses ionization. A mixed-mode cation exchange SPE is chosen to retain the basic amine moiety of the imipramine core while washing away matrix interferences.

Reagents:

-

Internal Standard (IS): Imipramine-d3 or 2-Hydroxyimipramine-d3 (if available).

-

SPE Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Step-by-Step Workflow:

-

Pre-treatment: Aliquot 100 µL of urine. Add 20 µL of IS working solution. Dilute with 880 µL of 2% Formic Acid in water (acidifies sample to protonate the amine).

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading: Load the pre-treated sample (~1 mL) onto the cartridge at a slow flow rate (1 mL/min).

-

Washing:

-

Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

-

Wash 2: 1 mL Methanol (removes hydrophobic neutrals; the analyte is retained by ionic interaction).

-

-

Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, breaking the ionic bond).

-

Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

| Parameter | Setting |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2-5 µL |

| Gradient | 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 95% B3.0-3.5 min: 95% B (Wash)3.5-3.6 min: 95% -> 5% B3.6-5.0 min: 5% B (Re-equilibrate) |

MRM Transitions

The detection relies on the fragmentation of the glucuronide moiety (neutral loss of 176 Da) or the characteristic imipramine backbone.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |

| 2-OH-IMI-Gluc | 473.2 | 297.2 | Quantifier | 25 |

| 473.2 | 85.1 | Qualifier | 40 | |

| 473.2 | 58.1 | Qualifier | 45 | |

| Imipramine (Ref) | 281.2 | 86.1 | Quantifier | 20 |

Note: The transition 473.2 -> 297.2 corresponds to the loss of the glucuronic acid moiety (

Data Interpretation & Quality Control

Stability Considerations

-

Ether vs. Acyl Glucuronides: 2-OH-IMI-Gluc is an ether glucuronide (linked to the phenolic oxygen). Unlike acyl glucuronides (linked to carboxylic acids), it is resistant to intramolecular rearrangement and is stable in urine at room temperature for up to 24 hours.

-

Storage: Store urine samples at -20°C. Avoid repeated freeze-thaw cycles (>3) to prevent hydrolysis.

Calculating the Metabolic Ratio

To normalize for urine dilution (hydration status), always correct concentrations by Urinary Creatinine .

-

Interpretation:

-

Ratio < 0.1: Suggests CYP2D6 inhibition or PM phenotype.

-

Ratio > 2.0: Suggests extensive metabolism (EM/UM).

-

References

-

Sutfin, T. A., et al. (1988). "High-performance liquid chromatographic assay for imipramine, desipramine, and their 2-hydroxylated metabolites." Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Zhou, D., et al. (2010). "Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants." Drug Metabolism and Disposition. (Provides context on UGT specificity for TCAs). Link

-

Trontelj, J. (2012). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." InTechOpen. (Methodological basis for direct glucuronide measurement). Link

-

Preskorn, S. H., et al. (1983). "Imipramine and 2-hydroxyimipramine: comparative cardiotoxicity and pharmacokinetics in swine." Journal of Pharmacology and Experimental Therapeutics. (Establishes toxicity of the aglycone). Link

-

PubChem. "2-Hydroxy-imipramine glucuronide Compound Summary." National Library of Medicine. Link

enzymatic formation of 2-Hydroxy Imipramine beta-D-Glucuronide in liver microsomes

Technical Guide: Enzymatic Formation of 2-Hydroxy Imipramine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -D-Glucuronide in Liver Microsomes[1]

Executive Summary

The metabolic clearance of the tricyclic antidepressant (TCA) imipramine involves a complex interplay of Phase I oxidation and Phase II conjugation. While the N-glucuronidation of imipramine (catalyzed by UGT1A4 and UGT2B10) is well-documented, the formation of 2-Hydroxy Imipramine

This guide provides a definitive technical framework for assaying the enzymatic formation of 2-OH-IMI-G using Human Liver Microsomes (HLM).[1] Unlike standard cytochrome P450 assays, this protocol addresses the specific requirements of UGT glucuronidation, including membrane latency activation (alamethicin), cosubstrate saturation (UDPGA), and kinetic modeling of phenolic conjugation.[1]

Mechanistic Pathway & Biological Context[2]

Metabolic Cascade

Imipramine undergoes bioactivation via CYP2D6 to form 2-hydroxyimipramine.[1] This intermediate is a phenol and serves as the nucleophile for the subsequent glucuronidation reaction. The transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) renders the molecule hydrophilic, facilitating renal excretion.[1]

Key Enzymes:

-

Phase I (Hydroxylation): CYP2D6 (High affinity, polymorphic).[1]

-

Phase II (O-Glucuronidation): Primarily UGT1A4 , UGT2B7 , and UGT1A9 .[1] While UGT1A4 is unique in its ability to N-glucuronidate tertiary amines, it also displays significant activity toward phenolic TCA metabolites.[1]

Pathway Visualization

[1]

Experimental Framework: HLM Glucuronidation Assay

Critical Reagents & Materials

| Reagent | Specification | Purpose |

| Enzyme Source | Pooled Human Liver Microsomes (HLM) | Contains native mixture of UGTs and CYPs.[1] Target protein conc: 20 mg/mL.[1] |

| Substrate | 2-Hydroxyimipramine (HCl salt) | The Phase I metabolite.[1] Purity >98%. |

| Cosubstrate | UDP-Glucuronic Acid (UDPGA) | Donor of the glucuronyl moiety.[1] Prepare fresh (5 mM stock). |

| Activator | Alamethicin | Pore-forming peptide to overcome ER membrane latency.[1] |

| Buffer | Tris-HCl (50 mM, pH 7.4) + MgCl₂ (10 mM) | Magnesium is an obligate cofactor for UGT activity.[1] |

| Stop Solution | Ice-cold Acetonitrile + Internal Standard | Precipitates protein and halts reaction.[1] |

Protocol: Step-by-Step Methodology

Pre-Experimental Note: UGT enzymes are lumenal (located inside the ER).[1] In microsomes, the membrane is intact, hindering UDPGA access.[1] Alamethicin is preferred over detergents (like Brij-58) as it preserves enzyme kinetics without inhibiting specific isoforms.[1]

Phase A: Latency Removal (Activation)[1]

-

Thaw HLM on wet ice.

-

Prepare a mixture of HLM (final assay conc.[1] 0.5 mg/mL) and Alamethicin (50 µg/mg protein) in Tris-HCl buffer.[1]

-

Incubate on ice for 15 minutes . This allows alamethicin to form pores in the microsomal membrane.

Phase B: Incubation[1]

-

Master Mix: Combine the activated HLM mixture with MgCl₂ (10 mM final).

-

Substrate Addition: Add 2-Hydroxyimipramine (concentration range: 1 µM – 1000 µM for kinetics) to the tubes.

-

Pre-incubation: Warm samples to 37°C for 5 minutes.

-

Initiation: Start the reaction by adding UDPGA (5 mM final concentration).

-

Control: Include a "No UDPGA" control to rule out non-enzymatic binding.

-

-

Incubation Time: Incubate at 37°C with shaking (300 rpm).

-

Optimization: Typical linear range is 30–60 minutes.[1]

-

Phase C: Termination

-

Quench reaction by adding 3 volumes of ice-cold Acetonitrile containing the internal standard (e.g., d3-2-Hydroxyimipramine or labetalol).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer supernatant to LC-MS vials for analysis.[1]

Analytical Methodology (LC-MS/MS)[1]

To quantify the formation of the glucuronide, a specific LC-MS/MS method is required. The glucuronide is significantly more polar than the aglycone (substrate).[1]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 90% B over 5 minutes.

-

Retention Time: 2-OH-IMI-G will elute earlier than 2-OH-IMI due to the polar sugar moiety.[1]

Mass Spectrometry Transitions (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| 2-Hydroxy Imipramine | 297.2 | 72.1 / 58.1 | 25 | Dimethylamine loss |

| 2-OH-IMI Glucuronide | 473.2 | 297.2 | 20 | Neutral loss of Glucuronide (-176 Da) |

Note: The transition 473.2 -> 297.2 represents the cleavage of the glycosidic bond, reforming the aglycone ion.

Data Analysis & Kinetic Modeling

Workflow Visualization

Kinetic Parameters

Plot the velocity (

-

Michaelis-Menten: If the plot is hyperbolic.[1]

[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted"> -

Substrate Inhibition: Common for TCAs.[1] If velocity decreases at high

.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted"> [2]

Expected Results:

- : Typically in the range of 50–200 µM for phenolic glucuronidation of TCAs.

- : Dependent on the specific HLM donor pool quality.

Troubleshooting & Expert Insights

The "Latency" Trap

Issue: Low or undetectable activity despite high protein concentration. Root Cause: Failure to disrupt the ER membrane. UGT active sites face the lumen. Solution: Ensure Alamethicin is fresh and the 15-minute pre-incubation on ice is strictly followed. Do not use harsh detergents like SDS, which denature UGTs.[1]

Aglycone Instability

Issue: 2-Hydroxyimipramine is an electron-rich phenol and can undergo auto-oxidation.[1] Solution: Include Ascorbic Acid (1 mM) in the incubation buffer to prevent oxidative degradation of the substrate during the assay.

Isomer Interference

Issue: Imipramine can also be hydroxylated at the 10-position (10-hydroxyimipramine).[1] Differentiation: Ensure your LC method separates 2-OH-IMI from 10-OH-IMI. While they have the same mass (m/z 297), their glucuronides may have different fragmentation patterns or retention times.[1] 2-hydroxylation is specific to CYP2D6, while 10-hydroxylation is often CYP3A4-mediated.[1]

References

-

Nakajima, M., et al. (2002).[1] Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms.[1] Drug Metabolism and Disposition.[3][4][5] Link

-

Starke, I., & Schein, K. (2013).[1] Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports.[1] Link

-

Zhou, D., et al. (2010).[1] Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition.[3][4][5] Link

-

Kato, Y., et al. (2012).[1][6] Structure-function analysis of UGT1A4 and UGT2B10 in N-glucuronidation of imipramine. Drug Metabolism and Pharmacokinetics.[3][5][7] Link

-

PubChem. (2023).[1] 2-Hydroxy-imipramine glucuronide (Compound Summary).[1][8] National Library of Medicine.[9] Link

Sources

- 1. PubChemLite - 2-hydroxy-imipramine glucuronide (C25H32N2O7) [pubchemlite.lcsb.uni.lu]

- 2. Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | How Can Drug Metabolism and Transporter Genetics Inform Psychotropic Prescribing? [frontiersin.org]

- 6. How Can Drug Metabolism and Transporter Genetics Inform Psychotropic Prescribing? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Hydroxy Imipramine b-D-Glucuronide | 54190-76-0 [chemicalbook.com]

- 9. 2-Hydroxyimipramine | C19H24N2O | CID 108051 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial availability of 2-Hydroxy Imipramine beta-D-Glucuronide

Technical Guide: Sourcing and Utilization of 2-Hydroxy Imipramine -D-Glucuronide in Drug Metabolism Research

Executive Summary

This technical guide addresses the commercial landscape, chemical validation, and experimental application of 2-Hydroxy Imipramine

Part 1: Chemical Identity & Biological Context

The Metabolic Pathway

Imipramine undergoes extensive hepatic metabolism.[1] The primary Phase I modification is hydroxylation at the C2 position, mediated chiefly by CYP2D6 , yielding 2-hydroxyimipramine.[1] This active metabolite is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form 2-Hydroxy Imipramine

Note on Regiochemistry: Researchers must distinguish this O-glucuronide (conjugated at the 2-hydroxyl group) from Imipramine N-glucuronide, a quaternary ammonium conjugate formed directly from the parent compound via UGT1A4.

Chemical Specifications

| Property | Detail |

| Chemical Name | 2-Hydroxy Imipramine |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[5-[3-(dimethylamino)propyl]-10,11-dihydrobenzo[b][1]benzazepin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| CAS Number | 54190-76-0 (Unlabeled) |

| Molecular Formula | |

| Molecular Weight | 472.53 g/mol |

| Solubility | High in Water, Methanol, DMSO; Low in Hexane/Ether |

| Stability | Hygroscopic; susceptible to enzymatic hydrolysis ( |

Metabolic Pathway Visualization

Figure 1: Metabolic trajectory of Imipramine highlighting the formation of the target O-glucuronide.

Part 2: Commercial Availability & Sourcing Strategy

Sourcing glucuronide standards requires navigating between "Certified Reference Materials" (CRMs) and "Research Grade" chemicals. Due to the complexity of synthesis, this compound is often made-to-order or stocked in small quantities (1–10 mg).

Primary Suppliers

The following entities are verified sources for 2-Hydroxy Imipramine

| Supplier | Product Code | Grade/Format | Typical Lead Time |

| Toronto Research Chemicals (TRC) | H943050 | Research Grade (Solid) | In Stock / 1-2 Weeks |

| Santa Cruz Biotechnology | sc-209282 | Research Grade (Solid) | In Stock / 2-3 Weeks |

| LGC Standards | TRC-H943050 | Analytical Standard | Varies (Distributor) |

| United States Biological | 013886 | Research Grade | 2-3 Weeks |

Stable Isotope Standards (Internal Standards)

For quantitative LC-MS/MS assays, a deuterated internal standard (IS) is mandatory to correct for matrix effects and ionization suppression.

-

Target Compound: 2-Hydroxy Imipramine-d6

-D-Glucuronide[3][4][7] -

Suppliers: Veeprho, Clearsynth, Alsachim.

-

Recommendation: If the specific d6-glucuronide is unavailable, Imipramine-d3 or 2-Hydroxyimipramine-d6 can be used, though they will not co-elute perfectly with the glucuronide, necessitating careful retention time validation.

Sourcing Decision Logic[7]

-

For Qualitative ID (Metabolite ID): Purchase Research Grade (TRC/Santa Cruz). Purity >95% is sufficient.

-

For Quantitative Bioanalysis (GLP): If a CoA with potency assignment is required, purchase from LGC or TRC and perform in-house purity characterization (qNMR) if the certificate lacks a specific expiration date or water content analysis.

Part 3: Analytical Validation (Trustworthiness)

When receiving a shipment of 2-Hydroxy Imipramine

Validation Workflow

-

Visual Inspection: The substance should be a pale yellow to off-white solid. If it appears as a sticky gum, it may have absorbed significant water.

-

Solubility Check: Dissolve 0.1 mg in 100

L of 50:50 Methanol:Water. It should dissolve instantly. Turbidity suggests degradation to the aglycone (2-hydroxyimipramine), which is less water-soluble. -

Mass Spectrometry Confirmation:

-

Mode: ESI Positive (+).

-

Parent Ion:

473.2 -

Key Fragment:

297.2 (Loss of glucuronic acid moiety, -176 Da). This "neutral loss" of 176 Da is the definitive signature of a glucuronide.

-

Storage Protocol

-

Temperature: -20°C (Long term: -80°C recommended).

-

Atmosphere: Store under Argon or Nitrogen gas to prevent oxidation of the secondary amine.

-

Solvent: Store stock solutions in Methanol rather than water. Aqueous solutions of acyl-glucuronides (and to a lesser extent ether glucuronides) are prone to hydrolysis and pH-dependent isomerization.

Part 4: Experimental Protocols

Preparation of Calibration Standards

Objective: Create a stable calibration curve for LC-MS/MS quantification.

-

Stock Solution (1 mg/mL):

-

Weigh 1.0 mg of standard.

-

Dissolve in 1.0 mL of Methanol (LC-MS grade).

-

Critical: Do not use basic buffers (pH > 8) as this promotes hydrolysis.

-

-

Working Solutions:

-

Serially dilute stock in 50:50 Methanol:Water to ranges of 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Spiking:

-

Add 2-Hydroxy Imipramine-d6 Glucuronide at a constant concentration (e.g., 50 ng/mL) to all samples.

-

LC-MS/MS Method Parameters

This method utilizes Multiple Reaction Monitoring (MRM) for high sensitivity.

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate 5% B

-

-

MRM Transitions:

| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| 2-OH-IMP-Gluc | 473.2 | 297.2 | 35 | 25 |

| 2-OH-IMP-Gluc | 473.2 | 75.0 | 35 | 40 |

| IS (d6-Analog) | 479.2 | 303.2 | 35 | 25 |

Enzymatic Hydrolysis Control (Self-Validation)

To confirm the peak identity in biological samples without a synthetic standard, use

-

Aliquot plasma/urine sample.

-

Add

-glucuronidase (from E. coli or Helix pomatia). -

Incubate at 37°C for 2 hours.

-

Analyze via LC-MS.

-

Result: The peak at

473 should disappear, and the peak for 2-hydroxyimipramine (

Experimental Workflow Diagram

Figure 2: Validation workflow distinguishing the glucuronide from its parent aglycone using enzymatic hydrolysis.

References

-

Sridar, C., et al. (2011). Drug Metabolism and Disposition. "Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6." (Context on CYP/UGT pathways). Retrieved from [Link]

-

Narasimhachari, N., et al. (1981). Biological Psychiatry.[8] "Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry." Retrieved from [Link]

-

Zhou, D., et al. (2010). Drug Metabolism and Disposition. "Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants." (Differentiation of N- vs O-glucuronidation). Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Toronto Research Chemicals, [biosci.com.au]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 6. clearsynth.com [clearsynth.com]

- 7. vivanls.com [vivanls.com]

- 8. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Hydroxy Imipramine beta-D-Glucuronide in different solvents

Technical Guide: Solubility & Handling of 2-Hydroxy Imipramine -D-Glucuronide[1]

Executive Summary

2-Hydroxy Imipramine

This guide provides a technical framework for researchers conducting Pharmacokinetic (PK) or Therapeutic Drug Monitoring (TDM) studies.[1] It addresses the critical solubility differentials between the parent drug and this glucuronide, ensuring accurate stock preparation and preventing analyte loss during biological sample extraction.

Physicochemical Profile & Solubility Mechanism[1][2]

The addition of the glucuronic acid moiety to the 2-hydroxy position of imipramine introduces multiple hydroxyl groups and a carboxylic acid group, significantly increasing the polar surface area (PSA) and reducing the LogP.

| Property | Imipramine (Parent) | 2-OH-Imipramine Glucuronide |

| Structure Type | Tricyclic amine (Lipophilic) | Ether Glucuronide (Hydrophilic) |

| Primary Interaction | Hydrophobic / Basic | Hydrogen Bonding / Ionic |

| Predicted LogP | ~4.8 | < 0 (Highly Polar) |

| pKa Characteristics | Basic amine (~9.[1]5) | Acidic carboxyl (~3.[1]5) + Basic amine |

Mechanistic Solubility Insight

The solubility of 2-OH-IMP-Gluc is governed by the glucuronic acid moiety .[1] In aqueous environments (pH > 4), the carboxylic acid deprotonates (COO-), rendering the molecule anionic and highly soluble.[1] In organic solvents, solubility is maintained only in protic, polar solvents (Methanol, Ethanol) capable of hydrogen bonding with the sugar hydroxyls.[1]

Solvent Compatibility Matrix

The following data consolidates empirical observations and standard glucuronide handling protocols.

Solubility Table

| Solvent | Solubility Rating | Application Notes |

| Water (Milli-Q) | High | Primary Choice. Ideal for final dilutions and aqueous mobile phases.[1] Ensure pH > 4 to maintain ionization. |

| Methanol (MeOH) | High | Preferred for Stock. Excellent solvency; antimicrobial properties prevent degradation during storage.[1] |

| DMSO | High | Alternative for high-concentration stocks (>10 mg/mL).[1] Avoid for LC-MS injection due to signal suppression.[1] |

| Acetonitrile (ACN) | Moderate | Soluble, but less effective than MeOH.[1] Risk of precipitation at high concentrations or low temperatures. |

| Ethyl Acetate | Insoluble | Avoid. Used in Liquid-Liquid Extraction (LLE) to remove parent drug; glucuronide will remain in the aqueous phase.[1] |

| Hexane / Heptane | Insoluble | Avoid. Strictly non-polar; will not solvate the glucuronide. |

Critical Protocol: The "Phase Separation" Trap

A common error in imipramine metabolism studies is using standard LLE protocols (e.g., Hexane:Isoamyl alcohol) intended for the parent drug.

-

Result: 2-OH-IMP-Gluc is excluded from the organic layer and discarded with the aqueous waste.[1]

-

Correction: Use Protein Precipitation (PPT) or Solid Phase Extraction (SPE) for glucuronide recovery.

Stability & Storage Protocols

As an ether (O-) glucuronide , 2-OH-IMP-Gluc is chemically more stable than acyl glucuronides, but it remains susceptible to enzymatic hydrolysis and extreme pH.[1]

Stability Factors[3][4][5][6][7][8][9][10]

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration calibrator.

-

Weighing: Accurately weigh 1.0 mg of 2-Hydroxy Imipramine

-D-Glucuronide reference standard into a 1.5 mL amber glass vial. -

Solvent Selection: Add 1.0 mL of 100% Methanol (LC-MS Grade) .

-

Why Methanol? It evaporates easily if concentration is needed later, prevents bacterial growth, and is compatible with both water and organic mobile phases.

-

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature.

-

Storage: Store at -20°C or -80°C . Stable for 6–12 months.

Protocol B: Biological Sample Extraction (Plasma/Serum)

Objective: Recover both Imipramine (parent) and 2-OH-IMP-Gluc (metabolite).[1]

Method: Protein Precipitation (PPT) Do NOT use Liquid-Liquid Extraction (LLE) if the glucuronide is a target analyte.[1]

-

Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile:Methanol (1:1 v/v) containing internal standard (e.g., Imipramine-d3).

-

Vortex: Mix vigorously for 1 minute to ensure cell lysis and protein denaturation.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: carefully remove the supernatant.

-

Note: The glucuronide is in this supernatant.

-

-

Dilution: Dilute the supernatant 1:1 with Water (0.1% Formic Acid) prior to LC-MS injection to match the initial mobile phase conditions and prevent peak fronting.

Visualization of Workflows

Figure 1: Metabolic Pathway & Solubility Logic

This diagram illustrates the metabolic conversion and the resulting shift in solubility properties that dictates extraction methodology.

Caption: Transformation of Imipramine to its Glucuronide conjugate, highlighting the critical inversion from lipophilic to hydrophilic properties.

Figure 2: Extraction Decision Tree

A self-validating workflow to ensure the correct extraction method is chosen based on the target analyte.

Caption: Decision matrix for sample preparation. Using LLE for glucuronide analysis results in critical data loss.

References

-

Toronto Research Chemicals. 2-Hydroxy Imipramine β-D-Glucuronide Product Data Sheet. (Lists water solubility and molecular structure). Link

-

Narasimhachari, N., et al. (1981).[1] "Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry." Biological Psychiatry.[1][2] (Discusses hydroxylation pathways and extraction challenges). Link

-

Sjögren, E., et al. (2015).[1] "A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry."[1] Journal of Chromatographic Science. (Validates Protein Precipitation for Imipramine analysis). Link

-

Shipkova, M., et al. (2012).[1] "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." Bioanalysis. (General principles of glucuronide stability and extraction). Link[1]

-

PubChem. 2-Hydroxy-imipramine glucuronide (CID 10874382).[1] National Library of Medicine. Link

Methodological & Application

quantitative analysis of 2-Hydroxy Imipramine beta-D-Glucuronide in plasma

Quantitative Analysis of 2-Hydroxy Imipramine -D-Glucuronide in Plasma

Methodology: Direct LC-MS/MS Quantification

Executive Summary & Core Directive

Objective: To establish a robust, validated protocol for the direct quantitative analysis of 2-Hydroxy Imipramine

Scientific Rationale:

Historically, glucuronides were quantified indirectly via enzymatic hydrolysis (

Critical Technical Challenge: The primary challenge in analyzing 2-OH-IMI-Glu is in-source fragmentation . Labile glucuronides can lose the glucuronic acid moiety (176 Da) within the ion source, mimicking the aglycone (2-Hydroxy Imipramine). If the glucuronide and aglycone are not chromatographically separated, this leads to a gross overestimation of the aglycone and inaccurate quantitation of the glucuronide. Chromatographic resolution is non-negotiable.

Mechanism & Biological Context[1][2][3][4][5][6]

Imipramine is a tricyclic antidepressant metabolized primarily by CYP2D6 (hydroxylation) and CYP1A2/2C19 (demethylation).[2] The formation of 2-OH-IMI-Glu represents a Phase II detoxification pathway facilitating renal excretion.

Metabolic Pathway Diagram

Caption: Metabolic trajectory of Imipramine to its glucuronide conjugate. The red dashed line indicates the analytical artifact caused by source fragmentation.

Experimental Protocol

Chemicals & Reagents[7][8][9][10]

-

Analyte Standard: 2-Hydroxy Imipramine

-D-Glucuronide (Purity >98%). -

Internal Standard (IS): Imipramine-d3 or Desipramine-d3 (Deuterated glucuronide is preferred if commercially available, but parent-d3 is acceptable with matrix matching).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Solid Phase Extraction (SPE)

Given the polarity of the glucuronide, Protein Precipitation (PPT) often yields poor recovery and high matrix effects. Mixed-Mode Cation Exchange (MCX) SPE is recommended to retain the basic amine functionality of the tricyclic core while removing neutral interferences.

Workflow Diagram:

Caption: Mixed-Mode Cation Exchange (MCX) extraction protocol optimized for basic glucuronides.

LC-MS/MS Conditions

Chromatography Strategy: A high-strength silica (HSS) column is selected to retain polar compounds in high aqueous conditions. The gradient starts at low organic content (5%) to ensure the glucuronide does not elute in the void volume.

-

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold (Focusing) |

| 1.00 | 5 | End Initial Hold |

| 6.00 | 40 | Elution of Glucuronide & Aglycone |

| 6.10 | 95 | Wash |

| 7.50 | 95 | End Wash |

| 7.60 | 5 | Re-equilibration |

| 9.00 | 5 | End Run |

Mass Spectrometry (MRM) Parameters: Ionization: Electrospray Positive (ESI+). Note: The glucuronide is an O-ether conjugate, stable against acyl migration but fragile in the source.

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| 2-OH-IMI-Glu | 473.2 | 297.2 | 30 | 20 | Quantifier (Loss of Gluc) |

| 473.2 | 236.1 | 30 | 35 | Qualifier | |

| 2-OH-IMI | 297.2 | 236.1 | 35 | 25 | Monitor (Separation Check) |

| Imipramine-d3 | 284.2 | 89.1 | 35 | 25 | Internal Standard |

-

Critical Setting: Optimize De-clustering Potential (DP) or Cone Voltage to be as low as possible while maintaining signal. High DP induces in-source fragmentation of 473 -> 297.

Validation & Quality Assurance

Specificity & Separation

You must demonstrate that the 2-OH-IMI-Glu peak is chromatographically distinct from the 2-OH-IMI peak.

-

Test: Inject a pure standard of 2-OH-IMI-Glu. Monitor the transition for 2-OH-IMI (297->236).

-

Acceptance: If a peak appears in the 297->236 channel at the exact retention time of the glucuronide, this is in-source fragmentation .

-

Resolution: Ensure the Retention Time (RT) of Glucuronide (e.g., 3.2 min) is separated from Aglycone (e.g., 4.5 min) by at least 0.5 min.

Linearity & Range[11]

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Weighting: 1/x² linear regression.

-

Correlation: r² > 0.995.[3]

Matrix Effect

Glucuronides are susceptible to ion suppression from phospholipids.

-

Assessment: Compare post-extraction spike area vs. neat solution area.

-

Target: Matrix Factor (MF) between 0.85 and 1.15.

Stability

Unlike acyl glucuronides, 2-OH-IMI-Glu (an ether glucuronide) is chemically stable at physiological pH. However, avoid high temperatures during evaporation.

-

Freeze/Thaw: Stable for 3 cycles at -80°C.

-

Autosampler: Stable for 24 hours at 10°C.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background in Aglycone Channel | In-source fragmentation of Glucuronide. | Lower Source Temp (e.g., to 450°C) and Declustering Potential. Ensure chromatographic separation. |

| Peak Tailing | Interaction with silanols. | Increase buffer strength (Ammonium Formate) to 20mM. Use HSS T3 column. |

| Low Sensitivity | Poor ionization efficiency. | ESI+ is generally good for amines. Ensure pH is acidic (Formic acid) to protonate the tertiary amine. |

| Carryover | Glucuronide sticking to injector. | Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid. |

References

-

Sridar, C., et al. (2011). "Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6." Drug Metabolism and Disposition, 39(5), 782-788. Link

-

Suckow, R. F., & Cooper, T. B. (1988).[4] "Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 427, 287-294. Link

-

Ketola, R. A., & Hakala, K. S. (2010).[5] "Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods." Current Drug Metabolism, 11(7), 561-582.[5] Link

-

Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

-

BenchChem. (2025).[2] "Application Note: Pharmacokinetic Modeling of Imipramine and its Metabolites." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS method for 2-Hydroxy Imipramine beta-D-Glucuronide detection

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of 2-Hydroxy Imipramine β-D-Glucuronide

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the direct quantification of 2-Hydroxy Imipramine β-D-Glucuronide (2-OH-IMI-Glu) in human plasma. Unlike traditional methods that rely on enzymatic hydrolysis (β-glucuronidase) to measure total 2-hydroxy imipramine, this method directly targets the intact conjugate. This approach eliminates variability associated with incomplete hydrolysis and provides a precise readout of Phase II metabolic clearance.

Key Advantages:

-

Direct Quantification: Avoids enzymatic hydrolysis artifacts.

-

High Specificity: Differentiates between the O-glucuronide (2-OH metabolite) and the N-glucuronide (parent imipramine).

-

Polar Retention: Utilizes a Biphenyl stationary phase for enhanced retention of polar glucuronides.

Introduction & Biological Context

Imipramine is a Tricyclic Antidepressant (TCA) primarily metabolized in the liver. The metabolic pathway involves two critical phases:

-

Phase I (Functionalization): CYP2D6-mediated hydroxylation to 2-Hydroxy Imipramine (2-OH-IMI) , an active metabolite.

-

Phase II (Conjugation): The hydroxyl group of 2-OH-IMI serves as a substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B10 and UGT1A4, forming the water-soluble 2-Hydroxy Imipramine β-D-Glucuronide .

Critical Distinction: Researchers must distinguish this metabolite from Imipramine-N-Glucuronide , a quaternary ammonium glucuronide formed directly from the parent drug. The method below is optimized to chromatographically separate these isobaric or structurally similar species.

Figure 1: Imipramine Metabolic Pathway

Caption: Metabolic trajectory of Imipramine highlighting the divergence between O-glucuronidation (Target) and N-glucuronidation (Interference).

Method Development Strategy

Chromatographic Separation (The "Why")

Glucuronides are highly polar, often eluting in the void volume on standard C18 columns.

-

Selected Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) .

-

Rationale: The biphenyl stationary phase offers dual retention mechanisms: hydrophobic interactions and

interactions. This provides superior retention for the aromatic tricyclic ring system of the glucuronide compared to standard C18, ensuring separation from matrix salts and the N-glucuronide isomer.

Mass Spectrometry Source Parameters

-

Ionization: Positive Electrospray Ionization (+ESI).

-

Fragmentation Logic:

-

Precursor: [M+H]⁺ = 473.2 m/z.

-

Primary Transition (Quantifier): Loss of the glucuronic acid moiety (-176 Da). Transition: 473.2 → 297.2 .

-

Secondary Transition (Qualifier): Fragmentation of the aglycone (2-OH-Imipramine). Transition: 473.2 → 58.1 (Dimethylamine side chain).

-

Experimental Protocol

Reagents and Standards

-

Reference Standard: 2-Hydroxy Imipramine β-D-Glucuronide (Toronto Research Chemicals or equivalent).

-

Internal Standard (IS): Imipramine-d3 or 2-Hydroxy Imipramine-d3 (Deuterated aglycone is acceptable if glucuronide IS is unavailable, provided retention times are matched).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation: Solid Phase Extraction (SPE)

SPE is preferred over protein precipitation to minimize matrix effects (ion suppression) common in glucuronide analysis.

Workflow Diagram:

Caption: Optimized Solid Phase Extraction (SPE) workflow using Polymeric HLB sorbent to ensure high recovery of polar glucuronides.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Focusing) |

| 1.00 | 5 | End Loading |

| 6.00 | 45 | Linear Gradient (Elution) |

| 6.10 | 95 | Wash |

| 8.00 | 95 | End Wash |

| 8.10 | 5 | Re-equilibration |

| 10.00 | 5 | End Run |

Mass Spectrometry (MRM Parameters):

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| 2-OH-IMI-Glu | 473.2 | 297.2 | 50 | 25 | Quantifier |

| 2-OH-IMI-Glu | 473.2 | 58.1 | 50 | 45 | Qualifier |

| Imipramine-d3 (IS) | 284.2 | 89.1 | 50 | 30 | Internal Std |

Note: CE (Collision Energy) values are instrument-dependent (optimized here for Sciex QTRAP/Triple Quad).

Validation & Quality Control

To ensure Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

-

Linearity: 1.0 ng/mL to 1000 ng/mL. Weighted regression (

). -

Matrix Effect (ME): Calculate ME factor using post-extraction spike method.

- .

-

Acceptance: 85-115%.

-

Stability: Glucuronides can be unstable.[1][2]

-

Freeze-Thaw: 3 cycles at -80°C.

-

Benchtop: 4 hours at 4°C (Keep samples on ice/cooled autosampler to prevent spontaneous hydrolysis).

-

References

-

Sutfin, T. A., et al. (1988). High-performance liquid chromatographic assay for imipramine, desipramine, and their 2-hydroxylated metabolites.[3] Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine.[4] Drug Metabolism and Disposition.[1][2][5][6] Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Kissinger, P. T. (2025). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate.[1][6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]